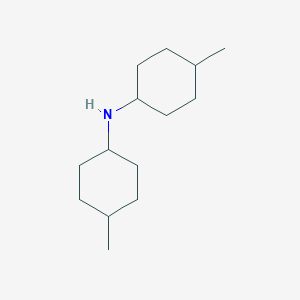

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Descripción

Propiedades

IUPAC Name |

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMYWQZUIRTDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCC(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Catalytic Synthesis of 4-Methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Executive Summary

As drug development and advanced materials science push toward highly specialized aliphatic building blocks, sterically hindered secondary amines have emerged as critical scaffolds. 4-Methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine (commonly referred to as bis(4-methylcyclohexyl)amine or di(4-methylcyclohexyl)amine) is a prime example of such a molecule[1][2]. This whitepaper provides a comprehensive, senior-level technical analysis of its physicochemical properties, the mechanistic causality behind its catalytic synthesis, and a self-validating experimental protocol for its generation and isolation.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine consists of a central secondary nitrogen atom flanked by two bulky 4-methylcyclohexyl rings. This dicyclohexyl framework imparts significant lipophilicity and steric hindrance, which directly dictates its behavior as a non-nucleophilic base and a robust ligand in transition metal catalysis.

Below is the consolidated physicochemical data utilized for analytical calibration and thermodynamic modeling:

| Property | Value | Method / Reference |

| Chemical Name | 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | IUPAC Standard[2] |

| Common Synonyms | bis(4-methylcyclohexyl)amine; 4,4'-dimethyldicyclohexylamine | Industry Standard[3][4] |

| CAS Registry Number | 109667-09-6 | Chemical Databases[3][5] |

| Molecular Formula | C₁₄H₂₇N | Elemental Analysis[2][5] |

| Molecular Weight | 209.37 g/mol | Mass Spectrometry[5] |

| Density (at 25 °C) | 0.942 g/mL (approx. 0.9 g/cm³) | Pycnometry[1][5] |

| Boiling Point | 269.9 °C at 760 mmHg | Distillation[6][7] |

Expert Insight: The high boiling point (269.9 °C) necessitates the use of high-temperature gas chromatography (GC) columns (e.g., HP-5MS or equivalent) for accurate retention and separation during purity analysis[7].

Mechanistic Pathways in Catalytic Synthesis

The synthesis of di(4-methylcyclohexyl)amine is most effectively achieved via the concurrent catalytic hydrogenation of 4-nitrotoluene (NB) or 4-methylaniline (AN)[8][9].

The Causality of Catalyst Selection

-

Why Ruthenium? Ru provides an ideal thermodynamic compromise. It binds both the nitro group and the aromatic ring with sufficient strength to catalyze the reduction, but weakly enough to prevent product inhibition (catalyst poisoning) by the saturated cyclohexylamine products.

-

Why Carbon Nanotubes (CNT)? The mesoporous structure of CNTs eliminates the internal diffusion limitations typically seen in microporous activated carbons, allowing the bulky secondary amine product to desorb and diffuse away from the active sites rapidly[8][9].

Reaction Mechanism

The reaction proceeds through a primary intermediate, 4-methylaniline (AN), which is further hydrogenated to 4-methylcyclohexylamine (CA). The target secondary amine (DA**) is formed via a subsequent deamination-condensation reaction between two primary amine molecules[8].

Catalytic hydrogenation pathway of 4-nitrotoluene to di(4-methylcyclohexyl)amine over Ru/CNT.

Experimental Methodology: Self-Validating High-Pressure Synthesis

To ensure absolute reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standards and thermodynamic controls to drive the equilibrium toward the secondary amine.

Step-by-Step Protocol

-

Reactor Preparation: Utilize a 60 mL high-pressure stainless steel batch reactor (e.g., Premex Vivor) equipped with a digital pressure sensor and magnetic stirring[10]. Load 2.0 mmol of 4-nitrotoluene in 20 mL of anhydrous toluene.

-

Catalyst Loading: Add 5 mol% of 5 wt% Ru/CNT catalyst relative to the substrate[9][10].

-

Atmospheric Purging: Purge the vessel three times with N₂ to eliminate oxygen, preventing unwanted oxidation of the amine intermediates[10].

-

Thermodynamic Control (Pressurization): Pressurize the reactor with 5.0 bar of H₂.

-

Causality Check: Unlike syntheses targeting primary amines where NH₃ is added to suppress secondary amine formation, we intentionally omit external NH₃. By Le Chatelier’s principle, keeping the NH₃ partial pressure near zero drives the condensation of the primary amine (CA*) into the target secondary amine (DA**)[10][11].

-

-

High-Temperature Hydrogenation: Heat the reactor to an internal temperature of 200 °C under continuous agitation (530 rpm) for 24 hours[10].

-

Phase Separation & Recovery: Cool the reactor rapidly in an ice bath to quench the reaction. Separate the solid Ru/CNT catalyst from the liquid phase via centrifugation at 3250 rpm for 15 minutes[10].

-

Self-Validating Analysis: Spike the extracted liquid phase with a known concentration of n-nonane as an internal standard. Analyze via GC-FID and GC-MS[10].

-

Validation Loop: Calculate the mass balance. If the combined molar yield of CA* and DA** is <95%, it indicates potential imine trapping or catalyst deactivation, requiring an adjustment of the H₂ pressure in subsequent runs.

-

Self-validating workflow for high-pressure catalytic synthesis and GC-FID analysis.

Applications in Advanced Drug Development & Materials Science

In drug development, the 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine scaffold is highly valued for its steric bulk. It is frequently utilized to synthesize sterically hindered bases (analogous to dicyclohexylamine) which are crucial in peptide synthesis and cross-coupling reactions where non-nucleophilic basicity is required to prevent unwanted side reactions with electrophilic substrates. Furthermore, its lipophilic nature makes it an excellent building block for designing targeted lipid nanoparticles (LNPs) and specialty surfactants in materials science[5].

References

-

Tomkins, P., Gebauer-Henke, E., Leitner, W., & Müller, T. E. (2015). Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. ACS Catalysis, 5(1), 203-209.[Link]

-

American Chemical Suppliers. (n.d.). CAS 109667-09-6 Physical Properties and Molecular Weight. American Chemical Suppliers. [Link]

-

Peeters, A., et al. (n.d.). Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C (Methodological Reference for High-Pressure Amination and GC-FID Validation). Royal Society of Chemistry. [Link]

Sources

- 1. zycz.cato-chem.com [zycz.cato-chem.com]

- 2. 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | 109667-09-6 [sigmaaldrich.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. 109667-09-6 CAS Manufactory [m.chemicalbook.com]

- 5. USA Chemical Suppliers - Products: '4', Page: 33 [americanchemicalsuppliers.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Preamble: Charting the Unexplored Territory of a Novel Chemical Entity

The compound 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine represents a novel chemical entity for which, as of the current date, no specific mechanistic data exists in the public domain. Its structure, featuring a secondary amine linking two substituted cyclohexane rings, is suggestive of potential psychoactive properties, sharing foundational similarities with scaffolds known to interact with central nervous system targets. The following guide is therefore not a review of existing literature on this specific molecule, but rather a comprehensive, first-principles roadmap for its in vitro characterization.

This document is designed for researchers, scientists, and drug development professionals, providing a systematic, multi-tiered approach to de-orphanize this compound. We will proceed from broad, unbiased screening to focused, functional characterization and finally to the elucidation of downstream cellular consequences. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.

Part 1: Structural Scrutiny and Hypothesis-Driven Target Identification

The molecular architecture of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine provides initial clues for plausible biological targets. The presence of a basic amine nitrogen and bulky, lipophilic cyclohexyl groups is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. The structure bears a resemblance to certain amino-alkyl-cyclohexane derivatives known to be uncompetitive NMDA receptor antagonists[1], as well as to phencyclidine (PCP) analogs where modification of the cyclohexyl ring is known to modulate activity[2].

Therefore, a logical starting point is to hypothesize a range of potential targets, including:

-

Monoamine Systems: Serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

-

Cannabinoid Receptors: CB1 and CB2 receptors.

-

Glutamatergic Systems: Specifically, the NMDA receptor ion channel.

-

Other CNS GPCRs: Adrenergic, opioid, and muscarinic receptors.

The initial experimental phase is designed to screen the compound against a wide panel of these targets to identify primary interaction points.

Part 2: A Tiered Strategy for In Vitro Mechanistic Elucidation

We advocate for a three-tiered experimental workflow. This approach prioritizes resource allocation by first identifying high-affinity binding interactions (Tier 1), then characterizing the functional consequences of that binding (Tier 2), and finally assessing the broader cellular impact (Tier 3).

Caption: Signaling pathway for a Gq-coupled GPCR.

Data Presentation: Functional Activity Profile

| Target | Assay Type | Modality | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, % of control) |

| 5-HT₂ₐ | cAMP | Agonist | Value | Value |

| D₂ | IP-One | Antagonist | Value | N/A |

Tier 3: Assessment of Downstream Cellular Effects

Understanding a compound's effect on fundamental cellular processes is crucial for interpreting its overall biological activity and potential for toxicity.

Experimental Protocol 3: Cell Viability (MTT) Assay

-

Objective: To assess the general cytotoxicity of the compound on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or the cell line used in functional assays).

-

Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically. [3]* Methodology:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a plate reader.

-

-

Data Analysis: Express the absorbance values as a percentage of the vehicle control. Plot cell viability (%) against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).

Conclusion: Synthesizing a Coherent Mechanistic Narrative

References

- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ

- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.

- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au.

- Fluorescent ligand binding assays for GPCRs | BMG LABTECH. BMG LABTECH.

- Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC.

- GPCR Research Solutions - Promega Corporation.

- Cellular and Molecular Biology.

- New psychoactive substances: a review and updates - PMC.

- Structure Activity of PCP analogs - Erowid. Erowid.

- Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed.

Sources

Executive Summary & Chemical Context

The synthesis of highly sterically hindered secondary dicycloalkylamines, specifically 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine (also known as bis(4-methylcyclohexyl)amine), presents a unique challenge in organic chemistry. These derivatives are critical building blocks in the formulation of fully aliphatic polyimides, specialized epoxy curing agents, and advanced pharmaceutical intermediates.

Due to the presence of two 4-methylcyclohexyl rings, the molecule possesses multiple stereocenters, leading to a complex mixture of cis,cis-, cis,trans-, and trans,trans-diastereomers. Controlling both the chemoselectivity (preventing over-alkylation to tertiary amines or reduction to alcohols) and the diastereoselectivity requires precise tuning of the synthetic pathways.

As an application scientist, selecting the optimal synthetic route depends heavily on the starting materials available and the desired isomeric purity. This guide details the two primary, field-proven methodologies for synthesizing these derivatives: the Reductive Amination of 4-Methylcyclohexanone and the Catalytic Hydrogenation of Di-p-tolylamine .

Figure 1: Divergent primary synthesis pathways for bis(4-methylcyclohexyl)amine derivatives.

Pathway A: Reductive Amination of 4-Methylcyclohexanone

Reductive amination is the most versatile and widely utilized method for synthesizing secondary alkylamines. Mechanistically, the reaction initiates with the condensation of 4-methylcyclohexanone with a primary amine (4-methylcyclohexylamine) or ammonia to form a carbinolamine intermediate. This intermediate undergoes dehydration to yield an imine (or iminium ion), which is subsequently reduced to the target secondary amine 1.

Mechanistic Causality & Reagent Selection

The critical challenge in this pathway is chemoselectivity. The reducing agent must reduce the transient imine significantly faster than it reduces the starting ketone, otherwise, 4-methylcyclohexanol will form as a major byproduct.

When utilizing catalytic hydrogenation, the choice of transition metal dictates the product distribution. Rhodium (Rh) and Platinum (Pt) catalysts favor the formation of secondary amines, whereas Palladium (Pd) often yields a mixture heavily skewed toward the primary amine 2. Alternatively, hydride donors like Sodium triacetoxyborohydride (NaBH(OAc)₃) offer a mild, highly chemoselective route without the need for high-pressure hydrogen 3.

Figure 2: Stepwise mechanistic progression of the reductive amination pathway.

Self-Validating Protocol: Hydride-Mediated Reductive Amination

This protocol utilizes NaBH(OAc)₃ due to its superior chemoselectivity profile for sterically hindered ketones.

-

Imine Formation: Charge a dry, argon-purged reactor with 4-methylcyclohexylamine (1.0 equiv) and 4-methylcyclohexanone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Causality: A slight excess of ketone ensures complete consumption of the primary amine. DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if steric hindrance impedes imine formation.

-

-

In-Process Control (IPC): Stir at room temperature for 2 hours. Validate imine formation via GC-MS or FT-IR (disappearance of the C=O stretch at ~1715 cm⁻¹ and appearance of the C=N stretch at ~1660 cm⁻¹).

-

Reduction: Cool the reaction mixture to 0–5 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 30 minutes.

-

Causality: The reaction is exothermic. Maintaining a low temperature prevents the thermal degradation of the hydride and minimizes the reduction of unreacted ketone.

-

-

Quenching & Validation: Once IPC indicates complete consumption of the imine, quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Self-Validation: The cessation of effervescence (H₂ gas evolution from unreacted hydride) and a stable aqueous pH of ~8 confirm complete quenching.

-

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or column chromatography.

Quantitative Data: Reducing Agent Comparison

| Reducing Agent / Catalyst | Chemoselectivity (Imine vs Ketone) | Reaction Conditions | Primary Byproducts |

| NaBH(OAc)₃ | Excellent | Mild (0–25 °C), DCE solvent | Trace 4-methylcyclohexanol |

| H₂ + Rh/C (5%) | Good | Moderate (50 °C, 5 bar H₂) | Primary amines, Alcohols |

| H₂ + Pd/C (10%) | Poor | Moderate (50 °C, 5 bar H₂) | High primary amine fraction |

| NaBH₃CN | Good | Mild (25 °C), pH 5–6 required | Toxic HCN gas (trace) |

Table 1: Comparative efficacy of reducing agents in the synthesis of bis(4-methylcyclohexyl)amine.

Pathway B: Catalytic Hydrogenation of Di-p-tolylamine

When the aromatic precursor di-p-tolylamine (bis(4-methylphenyl)amine) is readily available, direct catalytic hydrogenation of the aromatic rings offers a highly atom-economical route.

Mechanistic Causality & Catalyst Selection

The primary risk in the hydrogenation of aromatic amines is hydrogenolysis —the cleavage of the C–N bond prior to or during ring saturation, which results in the formation of methylcyclohexane and primary amines (e.g., 4-methylcyclohexylamine) 4.

To prevent hydrogenolysis, the choice of catalyst is paramount. Rhodium (Rh) and Ruthenium (Ru) supported on carbon or alumina are highly active for arene saturation while being relatively inert toward C–N bond cleavage. Furthermore, the addition of catalytic amounts of alkali hydroxides (e.g., LiOH) has been shown to suppress side reactions and increase the yield of the target secondary amine by neutralizing acidic sites on the catalyst support that promote C–N cleavage 4.

Self-Validating Protocol: High-Pressure Aromatic Hydrogenation

-

Reactor Preparation: Charge a high-pressure stainless steel autoclave with di-p-tolylamine (1.0 equiv), 5% Rh/C catalyst (5-10 wt% relative to substrate), and an aliphatic solvent (e.g., methylcyclohexane or cyclohexane).

-

Causality: Aliphatic solvents are used because they are already fully saturated and inert to hydrogenation, unlike aromatic solvents like toluene which would competitively hydrogenate.

-

-

Atmosphere Exchange: Seal the autoclave. Purge the headspace with Nitrogen (3x 10 bar) to remove oxygen, followed by Hydrogen (3x 10 bar) to establish a reactive atmosphere.

-

Hydrogenation: Pressurize the reactor to 50–80 bar with H₂ gas and initiate stirring (1000 rpm). Heat the reactor to 120–150 °C.

-

Self-Validation: Monitor the pressure drop in the hydrogen reservoir. The reaction is complete when the pressure stabilizes and hydrogen uptake ceases entirely. For di-p-tolylamine, exactly 6 equivalents of H₂ (12 hydrogen atoms) will be consumed per molecule.

-

-

Workup: Cool the reactor to room temperature and carefully vent the residual hydrogen. Filter the reaction mixture through a Celite pad to remove the Rh/C catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude bis(4-methylcyclohexyl)amine can be purified by fractional vacuum distillation.

Stereochemical Implications

Both synthesis pathways yield 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine as a mixture of diastereomers. The 1,4-substitution on the cyclohexane ring means each ring can exist in a cis or trans configuration.

-

Reductive Amination: Generally favors the cis-isomer under kinetic control (hydride reduction), as the axial attack of the hydride on the iminium ion pushes the bulky amino group into the equatorial position.

-

Catalytic Hydrogenation: The stereochemical outcome is heavily dependent on the catalyst face. Rh/C typically yields a higher proportion of the thermodynamically stable trans,trans-isomer due to the planar adsorption of the aromatic ring on the catalyst surface during hydrogen addition.

References

-

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews American Chemical Society (ACS)[Link]

-

Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH | The Journal of Organic Chemistry American Chemical Society (ACS)[Link]

-

The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control MDPI / Catalysis Reviews [Link]

- KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation Google Patents (Korean Intellectual Property Office)

Sources

pharmacokinetic profiling of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Foreword: Charting the In Vivo Fate of a Novel Chemical Entity

In the landscape of drug discovery and development, understanding the journey of a novel chemical entity (NCE) through a biological system is paramount. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, a molecule with a chemical structure suggestive of unique dispositional properties. As this appears to be a novel compound, we will proceed from first principles, outlining a robust strategy to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic thinking that underpins a successful preclinical pharmacokinetic evaluation. The successful integration of in vitro and in vivo experimental data is crucial for projecting human dose regimens that are both safe and therapeutically effective[1][2].

Pre-analytical Considerations and Physicochemical Postulates

Prior to embarking on in vivo studies, a foundational understanding of the molecule's physicochemical properties is essential. For 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine (Linear Formula: C14H27N), we can infer certain characteristics based on its structure and analogs like 4-methylcyclohexan-1-amine[3][4][5].

Structural Features:

-

Secondary Amine: The presence of a secondary amine group suggests a basic nature, with a pKa likely in the range of 9-11. This will influence its solubility and ionization state at physiological pH, impacting absorption and distribution.

-

Cyclohexyl Rings: The two cyclohexyl rings contribute to the molecule's lipophilicity. A high logP value is anticipated, which may lead to good membrane permeability but could also result in higher plasma protein binding and potential for distribution into tissues.

-

Methyl Groups: The methyl substitutions may influence metabolic stability, potentially hindering enzymatic access to the amine or cyclohexyl rings.

A summary of anticipated and initial experimental values is presented below.

| Parameter | Predicted/Initial Experimental Value | Significance for PK Profiling |

| Molecular Weight | ~225.4 g/mol | Within the range typical for small molecule drugs. |

| pKa | 9.0 - 11.0 (Predicted) | The compound will be predominantly ionized in the stomach and partially ionized in the intestine, affecting oral absorption. Influences choice of formulation excipients. |

| LogP | 3.0 - 4.5 (Predicted) | Suggests good lipophilicity, which can favor passive diffusion across membranes but may also lead to higher metabolic clearance and tissue distribution. |

| Aqueous Solubility | To be determined (likely low) | Low aqueous solubility at neutral pH is expected due to lipophilicity. Solubility studies at various pH values are critical for developing appropriate formulations for in vivo dosing. |

| Plasma Protein Binding | High (>90%) (Predicted) | A high degree of binding will result in a low fraction of free drug available to exert pharmacological effects and be cleared. This is a critical parameter to measure experimentally. |

The Strategic Workflow for Pharmacokinetic Characterization

Our approach will be a tiered strategy, beginning with in vitro assays to inform the design of a definitive in vivo study. This workflow ensures that animal studies are conducted efficiently and ethically, with the highest probability of yielding clear, interpretable data.

Figure 1: A tiered workflow for the comprehensive pharmacokinetic profiling of a novel chemical entity.

In Vitro ADME Profiling: Predicting In Vivo Behavior

A critical stage in drug discovery involves studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates[6]. These in vitro assays provide early insights into the potential in vivo disposition of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine.

Metabolic Stability Assessment

The objective is to determine the intrinsic clearance of the compound.

-

Protocol:

-

Prepare incubations of the test compound (e.g., 1 µM) with liver microsomes or hepatocytes from the selected animal species (e.g., rat, human) and a required cofactor (NADPH).

-

Incubate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the remaining parent compound concentration by LC-MS/MS.

-

Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t½).

-

-

Causality: A short in vitro half-life suggests rapid metabolism, which may lead to high first-pass metabolism and low oral bioavailability. This result would prompt consideration of higher oral doses in the in vivo study or exploration of alternative administration routes.

Plasma Protein Binding

This assay determines the fraction of the compound bound to plasma proteins, which influences the amount of free drug available for distribution and clearance.

-

Protocol (Rapid Equilibrium Dialysis - RED):

-

Add the test compound to plasma from the chosen species.

-

Place the plasma in the sample chamber of a RED device, with dialysis buffer in the buffer chamber.

-

Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

-

Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

-

Calculate the fraction unbound (fu) based on the concentration ratio.

-

-

Causality: High plasma protein binding (low fu) can limit the volume of distribution and reduce the rate of clearance. It is a critical parameter for interpreting the overall pharmacokinetic profile.

Bioanalytical Method Development: The Cornerstone of Accurate Quantification

The quantification of drug concentrations in biological matrices like plasma is fundamental to any pharmacokinetic study[7]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity[8][9].

LC-MS/MS Method Development Protocol

-

Mass Spectrometer Tuning: Infuse a standard solution of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine into the mass spectrometer to optimize the precursor and product ions for Selected Reaction Monitoring (SRM).

-

Chromatographic Separation:

-

Sample Preparation:

-

Perform a protein precipitation by adding a 3:1 ratio of cold acetonitrile (containing an internal standard) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant and reconstitute in the initial mobile phase for injection.

-

-

Method Validation (ICH M10 Guidelines):

Figure 2: A typical bioanalytical workflow for the quantification of a small molecule in plasma using LC-MS/MS.

In Vivo Pharmacokinetic Study: A Whole System Perspective

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism[12]. These studies provide a holistic view that cannot be fully replicated by in vitro experiments[1][2].

Study Design

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are a common initial choice due to their well-characterized physiology and ease of handling[13][14].

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg). This provides data on oral absorption and allows for the calculation of bioavailability.

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) at pre-defined time points.

-

IV Group Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

PO Group Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

Process blood to plasma and store at -80°C until bioanalysis.

-

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

| Parameter | Abbreviation | Formula (Non-Compartmental) | Significance |

| Area Under the Curve | AUC | Calculated using the linear trapezoidal rule | Represents the total drug exposure over time. |

| Clearance | CL | DoseIV / AUCIV | The volume of plasma cleared of the drug per unit of time. A measure of the body's efficiency in eliminating the drug. |

| Volume of Distribution | Vd | CL / λz | An apparent volume into which the drug distributes in the body. High Vd suggests extensive tissue distribution. |

| Terminal Half-Life | t½ | 0.693 / λz | The time required for the plasma concentration to decrease by half during the terminal elimination phase. |

| Oral Bioavailability | F (%) | (AUCPO / AUCIV) * (DoseIV / DosePO) * 100 | The fraction of the orally administered dose that reaches systemic circulation. |

Conclusion and Future Directions

The pharmacokinetic profiling of a novel entity such as 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is a systematic process that builds from foundational physicochemical and in vitro data to a definitive in vivo characterization. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions in the drug development pipeline. Successful integration of these data sets will enable projections of human pharmacokinetics and guide the design of future preclinical and clinical studies[1][2]. Future work would involve metabolite identification studies and pharmacokinetic profiling in non-rodent species to support the progression of this compound towards clinical development. All preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA[15].

References

- Bioanalytical Method Development Of Lipids, Peptides, And Small Molecules By LC-MS/MS. (n.d.). Pace Life Sciences.

- Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed.

- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.

- In Vivo Pharmacokinetics | Nonclinical PK & TK Services. (n.d.). Xyzagen.

- Amore, B. M. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate.

- Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.

- LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). ResolveMass Laboratories Inc.

- Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.

- Small Animal In Vivo PK Service. (2024, June 15). Creative Biolabs.

- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.

- (1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. (n.d.). PharmaCompass.com.

- ADME/Toxicity. (n.d.). Promega Corporation.

- 4-Methylcyclohexylamine. (n.d.). PubChem.

- 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine. (n.d.). Sigma-Aldrich.

- Step 2: Preclinical Research. (2018, January 4). FDA.

Sources

- 1. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | 109667-09-6 [sigmaaldrich.com]

- 6. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 7. Bioanalytical Method Development Of Lipids Peptides And Small Molecules By LC-MSMS [outsourcedpharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. youtube.com [youtube.com]

- 12. xyzagen.com [xyzagen.com]

- 13. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 14. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Step 2: Preclinical Research | FDA [fda.gov]

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Authored by: A Senior Application Scientist

Introduction

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, also known by its synonym bis(4-methylcyclohexyl)amine, is a secondary amine. Its structure consists of two 4-methylcyclohexyl groups attached to a central nitrogen atom. Understanding its precise molecular weight and exact mass is fundamental for researchers in analytical chemistry, pharmacology, and materials science. These values are critical for compound identification, purity assessment, and elucidation of chemical structures. This guide provides a comprehensive overview of these key physicochemical properties and the methodologies for their determination.

The molecular formula for 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is C₁₄H₂₇N .

Physicochemical Properties

The fundamental physicochemical properties of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine are summarized in the table below. These values are based on calculations for its isomer, bis(cyclohexylmethyl)amine, which shares the same molecular formula.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N | PubChem[1] |

| Molecular Weight | 209.37 g/mol | PubChem[1] |

| Exact Mass | 209.214349865 Da | PubChem[1] |

Distinguishing Molecular Weight from Exact Mass

For drug development professionals and researchers, the distinction between molecular weight and exact mass is crucial for analytical accuracy.

-

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The atomic weights found on the periodic table are these weighted averages. This value is typically used in stoichiometric calculations for bulk materials.

-

Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant or stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass of a molecule with a specific isotopic composition. High-resolution mass spectrometry measures the exact mass, which is a critical parameter for determining the elemental composition of a molecule.[2][3] The high precision of exact mass measurement allows for unambiguous formula determination for small to medium-sized molecules.[2]

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The definitive method for determining the exact mass of a small molecule like 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is high-resolution mass spectrometry (HRMS).[3][4] The following protocol outlines a typical workflow using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Experimental Protocol: Exact Mass Determination by ESI-HRMS

-

Sample Preparation:

-

Rationale: To ensure the analyte is in a suitable solvent for ionization and free from interfering contaminants.

-

Procedure:

-

Accurately weigh approximately 1 mg of the 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine sample.

-

Dissolve the sample in 1 mL of a high-purity solvent compatible with mass spectrometry, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration suitable for ESI, typically in the range of 1-10 µg/mL. The final solution should contain a small percentage (e.g., 0.1%) of formic acid to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

-

-

-

Instrument Calibration:

-

Rationale: To ensure high mass accuracy, the mass spectrometer must be calibrated. An internal calibrant can be used to correct for instrumental drift during the analysis.[2]

-

Procedure:

-

Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution recommended by the instrument manufacturer.

-

For enhanced accuracy, introduce a known reference compound (internal calibrant) that will be infused along with the analyte. The calibrant ions should not interfere with the analyte ions.

-

-

-

Mass Spectrometry Analysis:

-

Rationale: Electrospray ionization is a soft ionization technique suitable for polar molecules like amines, minimizing fragmentation and preserving the molecular ion. A high-resolution analyzer like TOF or Orbitrap is necessary to achieve the mass accuracy required for elemental formula confirmation.

-

Procedure:

-

Set the ESI source to positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The expected m/z for [C₁₄H₂₇N + H]⁺ is approximately 210.2222.

-

Ensure the resolution is set to a high value (e.g., >10,000) to accurately distinguish the analyte's mass.

-

-

-

Data Analysis:

-

Rationale: The acquired data is processed to identify the m/z of the analyte and calculate its exact mass and elemental composition.

-

Procedure:

-

Process the acquired spectrum using the instrument's software.

-

Identify the peak corresponding to the [M+H]⁺ ion of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine.

-

Use the software's tools to calculate the elemental composition based on the measured accurate mass. The mass accuracy is typically reported in parts per million (ppm). An accuracy of <5 ppm is generally required for publication and confident identification.[3]

-

The neutral exact mass is determined by subtracting the mass of a proton (1.007276 u) from the measured mass of the [M+H]⁺ ion.

-

-

Workflow for Exact Mass Determination

Caption: Workflow for the determination of exact mass using ESI-HRMS.

Conclusion

The accurate determination of the molecular weight (209.37 g/mol ) and exact mass (209.214349865 Da) of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is essential for its unambiguous identification and characterization in a research and development setting. While molecular weight is a practical value for macroscopic chemical synthesis, the exact mass, determined through high-resolution mass spectrometry, provides a higher degree of confidence in the elemental composition of the molecule. The protocol and workflow detailed in this guide represent a robust methodology for obtaining reliable and accurate mass data, which is a cornerstone of modern chemical analysis.

References

-

precisionFDA. (n.d.). BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE. Retrieved from [Link]

-

LookChem. (2023, September 25). 4,4-methylene bis(cyclohexyl amine) (mixture of isomers), 1761-71-3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,4-methylene bis(2-methyl cyclohexyl amine) (mixture of isomers). Retrieved from [Link]

-

TIGP, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

-

The Huck Institutes of the Life Sciences. (n.d.). Molecular Mass Determination of Small Molecules. Retrieved from [Link]

-

LookChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

-

LCGC International. (2026, April 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Bis(cyclohexylmethyl)amine. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

Sources

- 1. Bis(cyclohexylmethyl)amine | C14H27N | CID 4594378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 4. Molecular Mass Determination of Small Molecules | Proteomics and Mass Spectrometry Core Facility | The Huck Institutes (en-US) [huck.psu.edu]

Pharmacological Profiling of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine: A Technical Guide to Receptor Binding Affinity Assays

Executive Summary & Pharmacological Rationale

The compound 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine (a highly lipophilic, sterically hindered bis-alicyclic secondary amine) presents a unique structural profile in neuropharmacology. Due to its significant steric bulk and basic amine functionality, it shares pharmacophoric features with known non-competitive N-methyl-D-aspartate (NMDA) receptor channel blockers (such as dicyclohexylamine derivatives)[1] and Sigma ( σ ) receptor ligands[2].

To accurately determine the therapeutic or toxicological potential of this compound, researchers must quantify its binding affinity ( Ki ) across these central nervous system (CNS) targets. This whitepaper provides an authoritative, step-by-step technical guide to designing, executing, and analyzing in vitro radioligand competitive binding assays for this specific chemical entity, emphasizing the mechanistic causality behind every experimental choice.

Core Principles of the Self-Validating Assay

A robust receptor binding assay is not merely a sequence of pipetting steps; it is a self-validating thermodynamic system. The assay relies on the competitive displacement of a high-affinity, tritium-labeled probe by the unlabeled test compound (4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine).

To ensure scientific integrity, the system must internally validate its signal-to-noise ratio:

-

Total Binding (TB): Radioligand + membrane + vehicle. Establishes the maximum scintillation signal.

-

Non-Specific Binding (NSB): Radioligand + membrane + saturating concentration of a reference inhibitor (e.g., 10 µM MK-801). Establishes the noise floor.

-

Specific Binding (SB): Calculated as TB minus NSB. For a valid assay, SB must constitute >70% of the total signal, proving the radioligand is selectively occupying the target receptor rather than partitioning into membrane lipids.

The conversion of the functional half-maximal inhibitory concentration ( IC50 ) to an absolute thermodynamic inhibition constant ( Ki ) is achieved using the Cheng-Prusoff equation [3]:

Ki=1+Kd[L]IC50This mathematical model is critical because IC50 values fluctuate based on the radioligand concentration ( [L] ) used in the specific experiment, whereas Ki provides an absolute, universally comparable value of affinity[4].

Workflow for radioligand binding assays evaluating 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine.

Experimental Protocols & Mechanistic Causality

Phase I: Membrane Preparation (The Foundation of Assay Integrity)

The quality of the isolated membrane dictates the resolution of the binding data. Rat forebrain is utilized for NMDA receptor assays due to the high density of glutamatergic synapses, while rat liver is ideal for isolating high densities of Sigma-1 receptors.

-

Tissue Homogenization: Isolate tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass Potter-Elvehjem homogenizer.

-

Causality: Ice-cold conditions drastically reduce the activity of endogenous proteases, preventing the proteolytic degradation of the membrane-bound receptor proteins.

-

-

Low-Speed Centrifugation (Debris Removal): Centrifuge at 1,000 × g for 10 minutes at 4°C. Discard the P1 pellet (unbroken cells and nuclei); retain the supernatant.

-

Ultracentrifugation (Membrane Isolation): Centrifuge the supernatant at 40,000 × g for 30 minutes at 4°C.

-

Causality: This specific gravitational force selectively pellets the synaptosomal and microsomal membrane fractions (P2) where the target ion channels and receptors reside.

-

-

Washing the Pellet: Resuspend the P2 pellet in fresh buffer and repeat the ultracentrifugation step twice.

-

Causality: Repeated washing is non-negotiable. It removes endogenous ligands (e.g., glutamate, glycine, or endogenous sigma ligands) that act as hidden competitors, which would artificially lower the apparent affinity of the radioligand.

-

Phase II: Radioligand Competitive Binding Assay

Because 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is highly lipophilic, specific precautions must be taken to prevent it from adhering to assay plastics and filter matrices.

-

Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4). Crucial Step for NMDA Assays: Supplement the buffer with 10 µM glutamate and 10 µM glycine.

-

Causality: The NMDA receptor channel pore (PCP binding site) only opens when the co-agonists glutamate and glycine are bound. Supplementing these ensures the channel is open, allowing [³H]MK-801 and the test compound to physically access the deep-pore binding site.

-

-

Incubation Mixture: In a 96-well deep-well plate, combine:

-

Equilibration: Incubate at 25°C for 120 minutes.

-

Causality: Binding must reach thermodynamic equilibrium to accurately apply the Cheng-Prusoff equation. A 120-minute window is standard for highly lipophilic alicyclic amines to achieve steady-state kinetics[2].

-

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates. Mandatory: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour at 4°C prior to use[2][5].

-

Causality: Glass fiber filters are inherently negatively charged. Because the test compound and radioligands are lipophilic and cationic at physiological pH, they exhibit massive non-specific binding to the filter matrix. PEI is a cationic polymer that neutralizes the filter's charge, drastically reducing NSB and preserving the assay's signal window[2][5].

-

-

Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.

-

Causality: Ice-cold buffer abruptly lowers the kinetic energy of the system, slowing the dissociation rate ( koff ) of the bound radioligand to near zero during the 5-10 seconds it takes to wash away unbound ligand.

-

Competitive displacement logic utilizing the Cheng-Prusoff model for affinity determination.

Data Presentation & Kinetic Analysis

Following liquid scintillation counting, raw Counts Per Minute (CPM) are converted to % Specific Binding. A non-linear regression analysis (using a one-site homologous competitive binding model) is applied to generate the displacement curve.

A critical metric derived from this curve is the Hill Coefficient ( nH ) . An nH value approximating 1.0 indicates that 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine binds to a single class of non-interacting receptor sites. Values significantly deviating from 1.0 suggest allosteric cooperativity or binding to multiple receptor subtypes.

Representative Quantitative Data Structure

The following table demonstrates the required format for summarizing the quantitative outputs of the described assays.

| Target Receptor | Radioligand | Reference Inhibitor | Expected IC50 (nM) | Calculated Ki (nM) | Hill Coefficient ( nH ) |

| NMDA (PCP Site) | [³H]MK-801 | MK-801 (10 µM) | Assay Dependent | Assay Dependent | ~ 0.98 |

| Sigma-1 ( σ1 ) | -pentazocine | Haloperidol (10 µM) | Assay Dependent | Assay Dependent | ~ 1.02 |

| Sigma-2 ( σ2 ) | [³H]DTG + pentazocine | Haloperidol (10 µM) | Assay Dependent | Assay Dependent | ~ 0.95 |

(Note: For Sigma-2 assays, [³H]DTG is used in the presence of unlabeled (+)-pentazocine to mask Sigma-1 sites, ensuring absolute target selectivity).

Sources

- 1. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]

- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.co.jp [revvity.co.jp]

toxicological profile of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine in mammalian cells

An In-Depth Technical Guide to Establishing the Toxicological Profile of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine in Mammalian Cells

Abstract

The novel chemical entity 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine presents a unique structure with potential applications in various industrial and pharmaceutical sectors. As with any new compound, a thorough understanding of its toxicological profile is paramount for ensuring human safety and guiding its development. This technical guide outlines a comprehensive, tiered in vitro strategy for characterizing the toxicological effects of this alicyclic amine in mammalian cells. In the absence of existing data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical progression from preliminary in silico assessments to detailed mechanistic studies. The proposed workflow is designed to identify potential hazards such as cytotoxicity, genotoxicity, and specific modes of cellular injury, thereby building a robust toxicological profile from the ground up.

Introduction: Charting a Course for a Novel Compound

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is a secondary amine characterized by two substituted cyclohexane rings. Its structural similarity to compounds used as curing agents for epoxy resins and as building blocks in organic synthesis suggests potential utility in materials science and pharmaceutical development. However, the alicyclic amine functional group also raises toxicological questions, as this class of compounds can exhibit a range of biological activities, from skin corrosion to systemic organ toxicity[1][2].

Currently, there is no publicly available toxicological data for this specific molecule. Therefore, this guide proposes a systematic, in vitro-focused approach to elucidate its toxicological profile in mammalian cells. This strategy prioritizes a deep understanding of the compound's cellular effects, aligning with the principles of reducing, refining, and replacing animal testing (the 3Rs). We will proceed from broad assessments of cell viability to specific investigations into the mechanisms of cell death and organelle dysfunction.

Foundational Assessment: Physicochemical Properties and In Silico Toxicology

Before embarking on cell-based assays, a foundational understanding of the compound's properties can guide experimental design and predict potential liabilities.

Physicochemical Characterization

Key physicochemical parameters such as water solubility, octanol-water partition coefficient (LogP), and pKa are critical. These properties determine the compound's behavior in aqueous culture media, its potential to cross cellular membranes, and its likely distribution within a cell. For instance, high lipophilicity (a high LogP value) might suggest a tendency to accumulate in cellular membranes, potentially leading to membrane disruption or mitochondrial toxicity.

In Silico Prediction: QSAR and Read-Across

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a compound based on its chemical structure[3][4][5]. For a novel compound like 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, QSAR can provide initial predictions for endpoints such as mutagenicity, carcinogenicity, and skin sensitization[6][7]. While not a substitute for experimental data, these predictions are invaluable for flagging potential hazards early in the assessment process.

The read-across approach leverages toxicological data from structurally similar compounds to make inferences about a target compound[8][9][10][11]. Structurally related alicyclic amines, such as 4,4'-methylenebis(cyclohexylamine), have been shown to cause systemic toxicity, with vacuolar degeneration in various organs being a key finding. They are also noted to be corrosive to skin but not genotoxic[12]. These findings suggest that cellular vacuolization and membrane damage could be relevant endpoints to investigate for our target compound. The read-across hypothesis is a cornerstone of a weight-of-evidence approach, providing a scientifically grounded starting point for our investigation[11][13].

A Tiered In Vitro Strategy for Toxicological Profiling

A tiered approach ensures a logical and resource-efficient evaluation, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies. The overall workflow is depicted below.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration at which the compound elicits a cytotoxic response in mammalian cells. This is crucial for establishing the dose range for all subsequent, more complex assays. A panel of cell lines should be employed, for example:

-

HepG2 (human liver carcinoma): To assess potential hepatotoxicity.

-

HEK293 (human embryonic kidney): To evaluate potential nephrotoxicity.

-

HaCaT (human keratinocytes): To investigate dermal irritation potential, given the corrosive nature of some related amines.

3.1.1. Cell Viability Assays (Metabolic Activity)

These assays measure the metabolic activity of a cell population, which is an indicator of cell viability.[14][15][16]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.[15]

-

Resazurin (AlamarBlue) Assay: This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[15]

The output of these assays is typically an IC50 value , the concentration of the compound that reduces cell viability by 50%.

| Cell Line | Assay | Exposure Time (24h) IC50 (µM) | Exposure Time (48h) IC50 (µM) |

| HepG2 | MTT | [Insert Data] | [Insert Data] |

| HEK293 | MTT | [Insert Data] | [Insert Data] |

| HaCaT | MTT | [Insert Data] | [Insert Data] |

3.1.2. Plasma Membrane Integrity Assay (Necrosis)

To distinguish between a general metabolic slowdown and overt cell death (necrosis), it is essential to measure plasma membrane integrity.[17][18][19][20][21]

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Its activity can be measured to quantify necrosis.[22]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is critical for identifying compounds that can cause genetic damage, which may lead to cancer or heritable defects.[23] These assays should be conducted in accordance with OECD guidelines.

3.2.1. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[24][25][26] An increase in the frequency of micronucleated cells indicates that the compound is either clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).

3.2.2. In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476)

This assay is designed to detect gene mutations induced by chemical substances.[27] A common approach is the HPRT assay, which uses cells deficient in the hypoxanthine-guanine phosphoribosyltransferase gene. Mutant cells can be selected for in a medium containing a purine analogue like 6-thioguanine, which is toxic to non-mutant cells.

Tier 3: Mechanistic Toxicity Assessment

If a compound is found to be cytotoxic, the next logical step is to understand how it is killing the cells.

3.3.1. Differentiating Apoptosis and Necrosis

Flow cytometry using a combination of fluorescent probes can quantitatively distinguish between viable, apoptotic (programmed cell death), and necrotic cells.[12][28][29][30]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter necrotic cells where the membrane integrity is compromised.

By staining cells with both Annexin V-FITC (green fluorescence) and PI (red fluorescence), one can distinguish four populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Primary necrotic cells: Annexin V-negative and PI-positive.

3.3.2. Assessing Mitochondrial Dysfunction

Mitochondria are central to cell life and death, and many toxic compounds exert their effects by disrupting mitochondrial function.[31][32][33][34]

-

Mitochondrial Membrane Potential (ΔΨm) Assay: A key indicator of mitochondrial health is the electrochemical potential across the inner mitochondrial membrane. Dyes like TMRM (Tetramethylrhodamine, Methyl Ester) accumulate in healthy mitochondria with a high membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[34]

-

Cellular Respiration Analysis: Instruments like the Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) in real-time, providing detailed information on basal respiration, ATP-linked respiration, and spare respiratory capacity.[35] This allows for a functional assessment of the electron transport chain.

3.3.3. Measurement of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of toxicity.

-

ROS Detection: Probes such as CellROX Green are non-fluorescent in a reduced state and become fluorescent upon oxidation by ROS.[35] An increase in fluorescence, detectable by flow cytometry or fluorescence microscopy, indicates an increase in cellular oxidative stress.

The Role of Metabolism in Toxicity

Many compounds are not toxic themselves but are converted to toxic reactive metabolites by metabolic enzymes, primarily in the liver. This is known as bioactivation. Alicyclic amines can undergo metabolism to form reactive iminium ion intermediates.[36][37]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. nihs.go.jp [nihs.go.jp]

- 7. LJMU Research Online [researchonline.ljmu.ac.uk]

- 8. Guidance on the use of read-across for chemical safety assessment in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]

- 12. medicaljournalssweden.se [medicaljournalssweden.se]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kosheeka.com [kosheeka.com]

- 17. High-throughput Measurement of Plasma Membrane Resealing Efficiency in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. A Procedure-Spanning Analysis of Plasma Membrane Integrity for Assessment of Cell Viability in Sperm Cryopreservation of Zebrafish Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]

- 23. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. iccffeed.org [iccffeed.org]

- 25. oecd.org [oecd.org]

- 26. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]

- 28. agilent.com [agilent.com]

- 29. In Vitro Assessment of Apoptosis and Necrosis Following Cold Storage in a Human Airway Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. iovs.arvojournals.org [iovs.arvojournals.org]

- 33. In vitro assays of mitochondrial function/dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]

- 35. Oxidative Stress Induces Mitochondrial Dysfunction in a Subset of Autism Lymphoblastoid Cell Lines in a Well-Matched Case Control Cohort | PLOS One [journals.plos.org]

- 36. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine in Advanced Polymer Synthesis

Executive Summary & Physicochemical Profiling

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine (CAS: 109667-09-6) [1], commonly referred to as bis(4-methylcyclohexyl)amine, is a highly specialized secondary dicycloaliphatic amine. In the realm of advanced polymer synthesis, the architectural design of the monomer dictates the macroscopic properties of the final material.

Unlike standard primary amines (e.g., IPDA or PACM) which possess two highly reactive N-H protons per amine group, this molecule features a single, sterically hindered secondary amine shielded by two bulky methylcyclohexyl rings. This unique steric and electronic profile provides two critical mechanistic advantages in polymer synthesis:

-

Kinetic Control in Epoxy Curing: The steric bulk significantly retards the nucleophilic attack on oxirane rings, extending the pot life of epoxy resins without sacrificing the high glass transition temperature ( Tg ) imparted by the rigid bicyclic structure [2].

-

Biuret Prevention in Polyureas: By reacting with isocyanates to form fully substituted (N,N'-disubstituted) urea linkages, it strictly prevents the secondary crosslinking reactions (biuret formation) that typically render polyureas intractable, thereby enabling the synthesis of melt-processable or solvent-soluble polyureas [3].

Mechanistic Pathways in Polymer Networks

To understand the causality behind formulation choices, it is essential to map the reaction pathways of bis(4-methylcyclohexyl)amine when introduced to different electrophilic polymer precursors.

Mechanistic pathways of bis(4-methylcyclohexyl)amine in epoxy and polyurea systems.

Application 1: Controlled-Cure High- Tg Epoxy Resin Systems

Causality & Formulation Rationale

In large-scale composite manufacturing (e.g., wind turbine blades, aerospace thick-section castings), utilizing standard primary cycloaliphatic amines leads to rapid, highly exothermic reactions. This sudden heat generation can cause thermal degradation, outgassing, and severe internal stress within the composite matrix [4].

By substituting a portion of the primary amine with bis(4-methylcyclohexyl)amine, the formulator introduces a kinetic bottleneck. The secondary amine requires a higher activation energy to open the epoxide ring. This extends the pot life and flattens the exotherm curve, while the rigid dicycloaliphatic backbone ensures the final crosslinked network maintains excellent mechanical strength and a high Tg .

Quantitative Data Summary

Table 1: Comparative properties of DGEBA epoxy (EEW=190) cured with Primary vs. Hybrid Amine systems.

| Curing Agent System | Pot Life (100g @ 25°C) | Peak Exotherm (°C) | Tg (°C) | Elongation at Break (%) |

| 100% Primary Amine (IPDA) | 35 mins | 185 | 155 | 3.2 |

| 70% IPDA / 30% Bis(4-methylcyclohexyl)amine | 85 mins | 120 | 152 | 4.5 |

| 50% IPDA / 50% Bis(4-methylcyclohexyl)amine | 140 mins | 95 | 148 | 5.8 |

Step-by-Step Protocol: Hybrid Epoxy Curing

Self-Validating Principle: The success of this protocol relies on verifying the stoichiometric ratio and confirming the absence of residual exotherm post-cure.

-

Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW). Bis(4-methylcyclohexyl)amine (MW ≈ 209.37 g/mol ) has 1 active hydrogen, yielding an AHEW of ~209.37 g/eq. Blend this proportionally with your primary amine (e.g., IPDA, AHEW = 42.6 g/eq) to match the Epoxy Equivalent Weight (EEW) of the resin.

-

Resin Degassing: Heat the DGEBA resin to 40°C to lower viscosity. Degas under vacuum (< 10 mbar) for 15 minutes until bubble formation ceases.

-

Amine Incorporation: Cool the resin to 25°C. Slowly fold in the hybrid amine blend to prevent air entrapment. Mix mechanically at 300 RPM for 3 minutes.

-

Casting & Step-Cure Schedule:

-

Pour the mixture into a pre-heated mold (ambient to 40°C).

-

Ambient Cure: 24 hours at 25°C (allows for slow network formation and stress relaxation).

-

Post-Cure: Ramp temperature at 1°C/min to 80°C, hold for 2 hours; ramp to 150°C, hold for 3 hours.

-

-

Validation (DSC): Perform Differential Scanning Calorimetry (DSC) on a cured sample. A successful cure will exhibit a stable Tg step-transition with zero residual exothermic peak during the first heating scan. If an exotherm is present, the post-cure duration must be extended.

Application 2: Synthesis of Melt-Processable Polyureas

Causality & Formulation Rationale

Standard polyureas synthesized from primary diamines and diisocyanates react in seconds. Furthermore, the resulting urea linkages contain reactive N-H protons. Under typical curing conditions, these protons undergo secondary nucleophilic attacks on excess isocyanate groups, forming biuret crosslinks [3]. This hyper-branching renders the polyurea infusible, insoluble, and strictly limited to spray-coating applications.

When bis(4-methylcyclohexyl)amine is utilized as a chain extender, the secondary amine reacts with the isocyanate to form an N,N'-disubstituted urea linkage. Because this linkage lacks an N-H proton, biuret formation is chemically impossible. The result is a strictly linear, thermoplastic-like polyurea that can be processed via extrusion, injection molding, or solvent casting.

Experimental Workflow Visualization

Step-by-step workflow for synthesizing processable polyureas using the secondary amine.

Step-by-Step Protocol: Prepolymer Polyurea Synthesis

Self-Validating Principle: Moisture acts as a competing nucleophile, forming primary amines and CO2 gas. Strict moisture control and FTIR monitoring are required to validate the reaction.

-

Polyol Dehydration: Place Polytetramethylene ether glycol (PTMEG, MW=2000) in a reaction flask. Heat to 100°C under dynamic vacuum (< 1 mbar) for 2 hours.

-

Validation: Perform Karl Fischer titration. Moisture content must be < 0.05% before proceeding.

-

-

Prepolymer Synthesis: Cool the PTMEG to 60°C. Purge the flask with dry Nitrogen. Add 4,4'-Methylene diphenyl diisocyanate (MDI) at an NCO:OH molar ratio of 2.05:1. React at 80°C for 2 hours to form an NCO-terminated prepolymer.

-

Chain Extension: Dissolve the prepolymer in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 20 wt% solution. Cool to 25°C. Dissolve bis(4-methylcyclohexyl)amine in DMAc (stoichiometric ratio NCO:NH = 1:1) and add it dropwise to the prepolymer solution under vigorous stirring.

-

Polymerization & Casting: Stir the solution for 4 hours at 40°C. The absence of biuret crosslinking will keep the solution clear and flowable. Cast the solution onto a glass plate and evaporate the solvent at 60°C under vacuum for 24 hours.

-

Validation (FTIR): Utilize Fourier Transform Infrared (FTIR) spectroscopy on the final polymer film. Monitor the isocyanate (NCO) stretching band at ~2270 cm⁻¹. The complete disappearance of this peak confirms the absolute consumption of the prepolymer and the successful termination of the chain extension reaction.

References

-

Tri-iso. "Baxxodur PC 136 / Secondary Cycloaliphatic Amines for Extended Pot Life". Tri-iso Technical Data. URL:[Link]

-

National Center for Biotechnology Information (PMC). "Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway". PMC10458852. URL:[Link]

Application Note: Advanced NMR Sample Preparation for 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Introduction & Analytical Challenges

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine (also known as bis(4-methylcyclohexyl)amine) is a secondary alicyclic amine of significant interest in drug development and materials science. Achieving high-resolution Nuclear Magnetic Resonance (NMR) spectra for this compound presents a triad of distinct analytical challenges:

-

Severe Aliphatic Congestion : The molecule contains two 4-methylcyclohexyl rings. The 18 methylene/methine protons and 6 methyl protons create a highly congested, overlapping envelope in the 0.8–2.0 ppm region.

-

Stereochemical Complexity : The presence of cis/trans isomerism at both cyclohexane rings yields multiple potential diastereomers (e.g., cis,cis; trans,trans; cis,trans), further complicating multiplet patterns.

-

Proton Exchange Dynamics : The secondary amine proton (-NH) undergoes rapid intermolecular chemical exchange. The location of this peak is highly dependent on hydrogen bonding and sample concentration, typically appearing anywhere from 0.5 to 5.0 ppm[1]. This rapid exchange often obscures scalar coupling (³J_HH) to the adjacent alpha-methine protons.

Causality-Driven Experimental Design (E-E-A-T)

Sample preparation is not a passive dissolution step; it is the first stage of active spectral manipulation. As an application scientist, you must select your solvent and concentration based on the specific structural question you are trying to answer.

Solvent Selection: The ASIS Effect and Exchange Regimes

The choice of deuterated solvent directly dictates the resolution of the aliphatic envelope and the visibility of the amine proton.

-

CDCl₃ (Routine ID) : Ideal for general purity assessment. However, in CDCl₃, the axial and equatorial protons of the cyclohexane rings often collapse into unresolved multiplets.

-

C₆D₆ (Stereochemical Resolution) : To resolve the congested aliphatic region, Benzene-d₆ is the solvent of choice. This utilizes the Aromatic Solvent Induced Shift (ASIS) effect, a phenomenon first observed with pyridine and benzene[2]. The anisotropic π-electron cloud of benzene transiently coordinates with the dipole moment of the amine. This non-covalent interaction differentially shields and deshields specific protons based on their spatial geometry (axial vs. equatorial), effectively spreading out the overlapping signals to allow for precise diastereomeric assignment.

-

DMSO-d₆ (NH Dynamics) : If the analytical goal is to observe the -NH proton and its scalar coupling to the alpha-protons, DMSO-d₆ is required. DMSO is a strong hydrogen-bond acceptor that effectively "locks" the amine proton, slowing its chemical exchange rate on the NMR timescale[3]. Because the exchange rate becomes slower than the coupling constant difference, the scalar coupling becomes visible.

Concentration and Line Broadening

For secondary amines, concentration directly impacts the chemical shift and lineshape of the -NH proton due to concentration-dependent hydrogen bonding[1]. For ¹H NMR, it is recommended to dissolve between 2 and 10 mg of sample in 0.6 to 1.0 mL of solvent[4]. Higher concentrations (e.g., >50 mM) increase solution viscosity. Increased viscosity decreases the transverse relaxation time (T₂), leading to line broadening that defeats the purpose of high-resolution stereochemical analysis.

Particulate Removal